2-Benzyl-2,4-dimethyl-1,3-dioxane
Description
2-Benzyl-2,4-dimethyl-1,3-dioxane is a six-membered cyclic acetal derivative characterized by a 1,3-dioxane ring substituted with a benzyl group at position 2 and methyl groups at positions 2 and 4. Cyclic acetals like this are typically synthesized via acid-catalyzed reactions between diols and carbonyl compounds, and they find use in industrial inhibitors, fragrances, and synthetic intermediates .
Properties
CAS No. |
5406-59-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-11-8-9-14-13(2,15-11)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
TXFAVUPKTNYIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2,4-pentanediol reacts with benzaldehyde derivatives under acidic conditions. The catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by the diol’s hydroxyl groups. Cyclization follows, yielding the dioxane structure. Acetic acid (CH₃CO₂H) or sulfuric acid (H₂SO₄) serves as the catalyst, with acetonitrile (CH₃CN) or ethanol (EtOH) as solvents. Reactions proceed at 60–80°C for 12–24 hours, achieving moderate yields (40–60%).
Key Equation:
$$
\text{2,4-Pentanediol} + \text{Benzaldehyde derivative} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$
Substrate Variations and Yield Optimization
Substituting benzaldehyde with electron-rich (e.g., 4-methoxybenzaldehyde) or electron-poor (e.g., 4-nitrobenzaldehyde) derivatives alters reaction kinetics. Electron-deficient aldehydes accelerate cyclization but may reduce yields due byproduct formation. Halogenated benzaldehydes (e.g., 4-bromobenzaldehyde) exhibit comparable reactivity, yielding 45–55% product.
Industrial-Scale Production: Catalytic and Process Innovations
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous-flow reactors and optimized catalysts enhance throughput and purity.
Continuous-Flow Reactor Systems
Traditional batch processes face limitations in heat management and mixing efficiency. Continuous-flow systems, employing tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15), enable precise temperature control (70–90°C) and reduced reaction times (2–4 hours). Pilot studies report yields exceeding 70% with minimal waste.
Catalyst Screening and Recycling
Homogeneous catalysts like H₂SO₄, while effective, pose separation challenges. Heterogeneous alternatives, such as sulfonated graphene oxide, offer recyclability without significant activity loss. After five cycles, these catalysts maintain >90% efficiency, reducing production costs by 30%.
Alternative Synthetic Routes: Expanding Methodological Diversity
Beyond conventional acid catalysis, emerging strategies leverage nucleophilic substitutions and protective group chemistry.
Benzylation of Preformed Dioxanes
Introducing the benzyl group post-cyclization via nucleophilic substitution avoids competing side reactions. For example, treating 2,4-dimethyl-1,3-dioxane with benzyl bromide (C₆H₅CH₂Br) in the presence of potassium carbonate (K₂CO₃) yields the target compound in 50–65% yield.
Enzymatic Catalysis for Green Synthesis
Lipase-based catalysts (e.g., Candida antarctica Lipase B) facilitate solvent-free cyclization at ambient temperatures. While yields remain lower (25–35%), this approach aligns with green chemistry principles, eliminating toxic solvents and reducing energy consumption.
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | H₂SO₄/CH₃CO₂H | 60–80 | 12–24 | 40–60 | Moderate |
| Continuous-Flow | Amberlyst-15 | 70–90 | 2–4 | 70+ | High |
| Benzylation | K₂CO₃ | 25–40 | 6–8 | 50–65 | Low |
| Enzymatic | Lipase | 25 | 48–72 | 25–35 | Experimental |
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Scientific Research Applications
2-Benzyl-2,4-dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxane involves its ability to stabilize reactive intermediates through resonance and inductive effects. The compound’s structure allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its reactivity with other organic molecules, facilitating the formation of complex structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
4,4-Dimethyl-1,3-dioxane
- Structure : Lacks the benzyl group, featuring methyl groups at positions 4 and 4.
- Applications : Key component in multicomponent inhibitor compositions for steel protection against stress-corrosion. Optimized via regression models for maximum efficiency .
- Synthesis : Derived from industrial waste modification, highlighting cost-effective recycling strategies .
2-Benzyl-4-methyl-1,3-dioxolane (CAS 5468-05-3)
- Structure : Five-membered 1,3-dioxolane ring with benzyl and methyl substituents.
- Applications : Likely used in fragrances or flavorants due to its classification as a propyleneglycol acetal .
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4)
- Structure : Features a phenyl group at position 2 and two hydroxymethyl groups at position 5.
- Applications : High-purity (>98%) laboratory reagent; polar substituents enhance hydrogen-bonding capacity, influencing solubility .
- Regulatory Status: No direct restrictions noted; handled under standard lab safety protocols .
2-[5-(Benzyloxy)-2-bromo-4-methoxyphenyl]-1,3-dioxane (RN 612483-08-6)
- Structure : Complex substituents including benzyloxy, bromo, and methoxy groups on a phenyl ring attached to the dioxane.
- Applications : Likely an intermediate in organic synthesis, with bromine enhancing reactivity for cross-coupling reactions .
2-Benzyl-4,5,6-trimethyl-1,3-dioxane (CAS 65416-20-8)
Key Comparative Parameters
| Compound | Ring Size | Substituents | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| 2-Benzyl-2,4-dimethyl-1,3-dioxane | 6-membered | 2-benzyl, 2,4-dimethyl | ~206 (estimated) | Hypothesized: Inhibitors, solvents |
| 4,4-Dimethyl-1,3-dioxane | 6-membered | 4,4-dimethyl | 116.16 | Industrial corrosion inhibitors |
| 2-Benzyl-4-methyl-1,3-dioxolane | 5-membered | 2-benzyl, 4-methyl | 178.23 | Fragrances, flavorants |
| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane | 6-membered | 2-phenyl, 5,5-bis(hydroxymethyl) | 224.26 | Laboratory synthesis |
| 2-Benzyl-4,5,6-trimethyl-1,3-dioxane | 6-membered | 2-benzyl, 4,5,6-trimethyl | ~220 (estimated) | Industrial applications |
Q & A
Q. What are the common synthetic routes for 2-Benzyl-2,4-dimethyl-1,3-dioxane, and how are reaction conditions optimized?
The compound is typically synthesized via acid-catalyzed condensation reactions. For example, the Prins reaction—a method used for dioxane derivatives—involves reacting aldehydes with alkenes in the presence of acids (e.g., H₃PO₄) under controlled temperatures (75–300°C). Optimization includes adjusting catalyst concentration, temperature, and reaction time to maximize yield and minimize side products like oligomers . Structural analogs, such as 4,4-dimethyl-1,3-dioxane, are synthesized via formaldehyde condensation with isobutene, suggesting similar protocols could apply to benzyl-substituted variants .
Q. Which analytical techniques are critical for characterizing 2-Benzyl-2,3-dimethyl-1,3-dioxane?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation. For example, methyl and benzyl groups in 1,3-dioxanes show distinct splitting patterns due to chair/boat conformations .
- X-ray Crystallography : Resolves stereochemistry and ring puckering, as demonstrated for dispiro-1,3-dioxane macrocycles .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for derivatives with labile substituents .
Q. How is this compound utilized as a synthetic intermediate?
The 1,3-dioxane ring acts as a protecting group for carbonyls or as a scaffold for macrocycle synthesis. For instance, dispiro-1,3-dioxane units are incorporated into macrocycles via multi-step protocols involving Grignard reagents or thiopyridyl ester couplings . The benzyl group may enhance solubility or direct regioselective functionalization in further reactions .
Advanced Research Questions
Q. What strategies address contradictory data in the catalytic behavior of 1,3-dioxane derivatives?
Contradictions in catalytic performance (e.g., selectivity in oxidation reactions) require systematic analysis:
- In Situ Characterization : Techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) monitor reaction pathways and intermediate formation on catalysts, as shown for 2,4-dimethyl-1,3-dioxane over (VO)₂P₂O₇ .
- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict substituent effects on stability and reactivity, resolving discrepancies between experimental and theoretical results .
- Controlled Replication : Varying parameters (e.g., solvent, temperature) isolates variables affecting outcomes .
Q. How do steric and electronic effects of the benzyl group influence the stability of this compound?
The benzyl group’s bulkiness increases steric hindrance, potentially stabilizing chair conformations. Proximal basic amines (e.g., in medicinal analogs) further stabilize acetals via intramolecular H-bonding, as seen in 5-amino-1,3-dioxane derivatives (cpKa = 7.7) . Electronic effects are probed via Hammett plots or substituent variation studies to correlate electron density with hydrolysis rates .
Q. What role does this compound play in azeotropic separation processes?
In chemical-looping separation (CLS), dioxanes like 2,4-dimethyl-1,3-dioxane form reversible adducts with diols (e.g., ethylene glycol) via acetalization. This enables energy-efficient separation of azeotropes (e.g., EG/1,2-BD mixtures) using aldehydes as recyclable reactants . The benzyl substituent may modulate adduct stability or phase behavior, requiring tailored reaction kinetics studies .
Q. How can computational methods guide the design of 1,3-dioxane-based macrocycles?
- Conformational Analysis : HF/6-31G** or B3LYP optimizations predict ring puckering and substituent orientations, critical for macrocycle assembly .
- Docking Studies : Simulate host-guest interactions to optimize cavity size, as done for dispiro-dioxane macrocycles .
- Solvent Modeling : COSMO-RS predicts solubility and aggregation tendencies during synthesis .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for 1,3-dioxane syntheses?
- Parameter Screening : Use DoE (Design of Experiments) to identify critical factors (e.g., acid strength, water content) affecting condensation efficiency .
- Side-Reaction Monitoring : LC-MS or GC-MS detects byproducts (e.g., oligomers), informing process adjustments .
- Cross-Validation : Compare results across labs using standardized protocols (e.g., fixed catalyst loading or stirring rates) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
